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Compound of Interest

Compound Name: JX040

Cat. No.: B608285 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the JX040, a sensitive gate silicon

controlled rectifier (SCR). The content delves into the physical construction, semiconductor

layers, and fabrication processes typical for a device of this class. Furthermore, it outlines

comprehensive experimental protocols for the characterization of its electrical and thermal

properties, and presents key performance data for the JX040.

Physical Construction and Semiconductor Layers
The JX040, like other silicon controlled rectifiers, is a four-layer semiconductor device with a P-

N-P-N structure. This construction forms three P-N junctions in series. The device has three

terminals: an anode, a cathode, and a gate, which serves as the control input.

The functionality of the SCR is dictated by the doping concentrations and thicknesses of its

constituent semiconductor layers. While specific proprietary data for the JX040 is not publicly

available, the following table summarizes the typical layer characteristics for a sensitive gate

SCR. The cathode is the most heavily doped layer, while the central N-type layer is the thickest

and most lightly doped to support a high blocking voltage.
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Layer Type
Typical Doping
Concentration
(atoms/cm³)

Typical Thickness
(µm)

Anode P+ 10¹⁹ - 10²⁰ 30 - 50

Blocking Layer N- 10¹³ - 10¹⁴ 50 - 200

Gate P 10¹⁶ - 10¹⁷ 10 - 20

Cathode N+ > 10²⁰ 5 - 15

Fabrication Workflow
The fabrication of a sensitive gate SCR such as the JX040 involves a series of sophisticated

processes to create the multi-layer P-N-P-N structure with high precision. The following

diagram illustrates a typical fabrication workflow, primarily involving photolithography and

diffusion processes.
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Figure 1: A simplified workflow for the fabrication of a sensitive gate SCR.
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Caption: A simplified workflow for the fabrication of a sensitive gate SCR.
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Electrical and Thermal Characteristics of the JX040
The following tables summarize the key electrical and thermal performance parameters of the

JX040 series sensitive gate SCRs, as specified in their datasheets.[1][2][3]

Absolute Maximum Ratings

Parameter Symbol Value Unit

Repetitive Peak Off-

State Voltage
VDRM/VRRM 600 V

RMS On-State

Current
IT(RMS) 4 A

Peak Gate Power

(tp=20µs)
PGM 5 W

Average Gate Power

Dissipation
PG(AV) 0.5 W

Operating Junction

Temperature Range
Tj -40 to 125 °C

Storage Temperature

Range
Tstg -40 to 150 °C

Electrical Characteristics (Tj = 25°C unless otherwise specified)
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Paramete
r

Symbol
Test
Condition

Min. Typ. Max. Unit

Gate

Trigger

Current

IGT
VD=12V,

RL=33Ω
- 50 200 µA

Gate

Trigger

Voltage

VGT
VD=12V,

RL=33Ω
- 0.6 0.8 V

Holding

Current
IH IT=0.05A - - 5 mA

Latching

Current
IL IG=1.2 IGT - - 6 mA

On-State

Voltage
VTM

IT=8A,

tp=380µs
- - 1.6 V

Critical

Rate of

Rise of Off-

State

Voltage

dV/dt

VD=400V,

Tj=125℃,

RGK=1kΩ

50 - - V/µs

Thermal Resistances

Parameter Symbol Value Unit

Junction to Case Rth(j-c) 3.5 °C/W

Junction to Ambient Rth(j-a) 100 °C/W

Experimental Protocols
Electrical Characterization: V-I Characteristics, Latching
Current, and Holding Current
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Objective: To determine the voltage-current (V-I) characteristics of the JX040 SCR and to

measure its latching and holding currents.

Equipment:

Variable DC power supply (for anode-cathode circuit)

Variable DC power supply (for gate circuit)

Digital multimeters (2)

Resistors (as per test conditions)

JX040 SCR device under test (DUT)

Procedure:

V-I Characteristics:

1. Construct the test circuit with the anode and cathode of the SCR connected to the main

power supply through a load resistor.

2. Connect the gate and cathode to the second power supply through a current-limiting

resistor.

3. With the gate circuit open, gradually increase the anode-to-cathode voltage (Vak) and

measure the anode current (Ia). This will trace the forward blocking region.

4. Apply a small gate current (e.g., 50 µA) and repeat the previous step. Observe the lower

breakover voltage.

5. Once the SCR is triggered, vary the load resistor to obtain different values of Ia and

measure the corresponding Vak to trace the forward conduction region.

Latching Current (IL):

1. With the SCR in the off-state, apply a gate pulse to turn it on.
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2. Immediately after triggering, remove the gate signal.

3. The minimum anode current required to keep the SCR in the on-state is the latching

current.

Holding Current (IH):

1. With the SCR in the on-state, gradually decrease the anode current by increasing the load

resistance.

2. The value of the anode current just before the SCR switches to the off-state is the holding

current.

Thermal Characterization: Transient Thermal Analysis
Objective: To analyze the transient thermal behavior of the JX040 under pulsed power

conditions.

Equipment:

High-current pulse generator

Infrared (IR) thermal camera

Thermocouples

Data acquisition system

Test fixture with appropriate heat sinking for the JX040

Procedure:

Mount the JX040 on the test fixture, ensuring good thermal contact with the heat sink.

Attach thermocouples to the case of the device to monitor its temperature.

Position the IR thermal camera to have a clear view of the device package.

Apply single or repetitive high-current pulses to the SCR.
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Simultaneously record the temperature of the device case using the thermocouples and the

temperature distribution on the package surface using the IR camera.

Analyze the recorded data to determine the transient thermal impedance and the rate of

temperature rise under different pulse conditions. This data is crucial for establishing the safe

operating area (SOA) of the device.

Signaling and Control
The fundamental control mechanism of the JX040 is the application of a current pulse to the

gate terminal. The following diagram illustrates the logical relationship between the gate signal

and the state of the SCR.

Figure 2: Logical control diagram for an SCR.
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Caption: Logical control diagram for an SCR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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